molecular formula C17H20N2O4S2 B3468209 1-(BENZENESULFONYL)-4-PHENYLMETHANESULFONYLPIPERAZINE

1-(BENZENESULFONYL)-4-PHENYLMETHANESULFONYLPIPERAZINE

Cat. No.: B3468209
M. Wt: 380.5 g/mol
InChI Key: MELARPJAOZGXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(BENZENESULFONYL)-4-PHENYLMETHANESULFONYLPIPERAZINE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral effects. This compound is characterized by the presence of both benzenesulfonyl and phenylmethanesulfonyl groups attached to a piperazine ring, making it a unique and versatile molecule in organic chemistry.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-benzylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c20-24(21,15-16-7-3-1-4-8-16)18-11-13-19(14-12-18)25(22,23)17-9-5-2-6-10-17/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELARPJAOZGXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(BENZENESULFONYL)-4-PHENYLMETHANESULFONYLPIPERAZINE typically involves the following steps:

    Starting Materials: The synthesis begins with benzenesulfonyl chloride and phenylmethanesulfonyl chloride as the primary reagents.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The piperazine ring is first reacted with benzenesulfonyl chloride to form 1-(benzenesulfonyl)piperazine.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-(BENZENESULFONYL)-4-PHENYLMETHANESULFONYLPIPERAZINE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like triethylamine, solvents such as dichloromethane, and catalysts like palladium or copper.

Mechanism of Action

The mechanism of action of 1-(BENZENESULFONYL)-4-PHENYLMETHANESULFONYLPIPERAZINE involves its interaction with specific molecular targets and pathways:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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